4-Bromo-2-methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol
Description
Properties
IUPAC Name |
4-bromo-2-methoxy-6-[[(4-methylpyridin-2-yl)amino]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-9-3-4-16-13(5-9)17-8-10-6-11(15)7-12(19-2)14(10)18/h3-7,18H,8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQHEZIKJWTEMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCC2=C(C(=CC(=C2)Br)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-2-methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antibacterial, antifungal, and anti-inflammatory properties, along with structure-activity relationship (SAR) insights.
Chemical Structure
The molecular formula of this compound is . The compound features a bromine atom, a methoxy group, and a pyridine moiety, which contribute to its biological properties.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial effects. For instance, studies have shown that halogenated phenols can inhibit the growth of various Gram-positive and Gram-negative bacteria. The presence of the bromine atom in the structure is believed to enhance antibacterial activity by increasing membrane permeability and disrupting cellular functions.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (µM) against B. subtilis | MIC (µM) against E. coli | MIC (µM) against S. aureus |
|---|---|---|---|
| 4-Bromo-2-methoxyphenol | 4.69 | 8.33 | 5.64 |
| 2-Methoxy-6-methylpyridine | 16.69 | 13.40 | 11.29 |
| 3-Bromo-5-(4,4,5,5-tetramethyl...) | 22.9 | 156.47 | 77.38 |
The minimum inhibitory concentration (MIC) values indicate that the compound shows promising antibacterial activity comparable to other known antimicrobial agents .
Antifungal Activity
In addition to antibacterial properties, this compound also exhibits antifungal activity. The antifungal efficacy is often measured against strains such as Candida albicans and Fusarium oxysporum.
Table 2: Antifungal Activity of Related Compounds
| Compound Name | MIC (µM) against C. albicans | MIC (µM) against F. oxysporum |
|---|---|---|
| 4-Bromo-2-methoxyphenol | 16.69 | 56.74 |
| Pyridine derivatives | 78.23 | 222.31 |
The results suggest that the compound can inhibit fungal growth effectively, making it a candidate for further investigation in antifungal drug development .
Anti-inflammatory Activity
The anti-inflammatory properties of related compounds have been studied extensively. For example, aminomethyl derivatives have shown higher activity than standard anti-inflammatory drugs like diclofenac sodium. The anti-inflammatory action is often attributed to the modulation of cytokine production and inhibition of inflammatory mediators.
Case Study:
A study on aminomethyl derivatives indicated that modifications at the amino group significantly enhance anti-inflammatory activity due to changes in pKa values, which affect the compound's interaction with biological targets .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. The presence of electron-withdrawing groups like bromine enhances lipophilicity and improves membrane penetration, which is vital for antibacterial and antifungal actions.
Key Findings:
- Bromine Substitution : Increases antimicrobial potency.
- Methoxy Group : Enhances solubility and bioavailability.
- Pyridine Moiety : Contributes to both antibacterial and antifungal activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
The target compound’s structural analogs differ primarily in substituent type and position, impacting electronic properties and intermolecular interactions. Key examples include:
Table 1: Substituent Variations in Analogous Compounds
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in significantly increases lipophilicity and resistance to metabolic degradation compared to the target compound’s methylpyridine group.
- Heterocyclic Moieties: Thiadiazole () and quinoxaline () substituents introduce sulfur or nitrogen-rich rings, altering electronic delocalization and intermolecular interactions.
Solubility and Stability
Solubility trends correlate with substituent polarity:
- The target compound’s pyridine and methoxy groups confer moderate polarity, suggesting solubility in polar aprotic solvents like DMSO or DMF .
- The trifluoromethyl analog () is highly lipophilic, favoring organic solvents, while the fluorine-containing analog () balances solubility and metabolic stability.
- Thiadiazole derivatives () may exhibit lower aqueous solubility due to planar heterocyclic systems promoting crystallization.
Stability :
Crystallographic and Spectroscopic Insights
- Crystallography : Most analogs (e.g., ) were characterized using SHELX software, revealing distinct packing patterns. For instance, pyridine-containing compounds (target) form hydrogen bonds via the NH group, while thiadiazole derivatives () exhibit π-π stacking due to planar heterocycles .
- Spectroscopy : Quantum chemical calculations (as in ) predict that pyridine and thiadiazole substituents alter UV-Vis absorption peaks due to varying π→π* transition energies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
